![molecular formula C20H25NO3 B14147422 Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)- CAS No. 89220-92-8](/img/structure/B14147422.png)
Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)- is a complex organic compound that belongs to the morpholine family. Morpholine itself is a heterocyclic amine with both ether and amine functional groups, making it a versatile intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials . A common method includes the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . For the specific compound Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-, the synthesis might involve the following steps:
Coupling Reaction: The initial step could involve the coupling of 2-ethoxyphenol with a suitable chloromethyl morpholine derivative.
Cyclization: The intermediate product undergoes cyclization to form the morpholine ring.
Reduction: The final step involves the reduction of any remaining functional groups to yield the desired compound.
Industrial Production Methods
Industrial production of morpholine derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency . The use of transition metal catalysts, such as palladium or copper, can facilitate the cyclization and coupling reactions under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted morpholine derivatives
Aplicaciones Científicas De Investigación
Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylmethyl group can interact with hydrophobic pockets in proteins, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog with only the morpholine ring and no additional substituents.
2-(2-Methoxyphenoxy)methylmorpholine: Similar structure but with a methoxy group instead of an ethoxy group.
Chlorinated 2,2-disubstituted morpholines: Contain chlorine atoms and are used in asymmetric synthesis.
Propiedades
Número CAS |
89220-92-8 |
|---|---|
Fórmula molecular |
C20H25NO3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4-benzyl-2-[(2-ethoxyphenyl)methoxy]morpholine |
InChI |
InChI=1S/C20H25NO3/c1-2-22-19-11-7-6-10-18(19)16-24-20-15-21(12-13-23-20)14-17-8-4-3-5-9-17/h3-11,20H,2,12-16H2,1H3 |
Clave InChI |
OUCTXKQVYKZVQI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1COC2CN(CCO2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


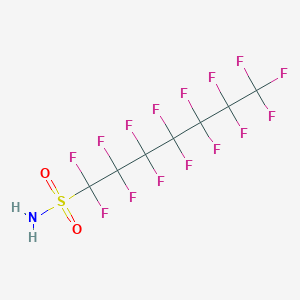
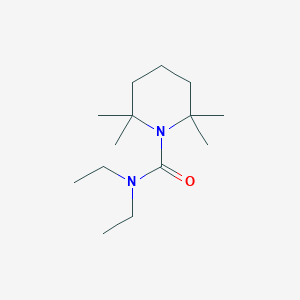


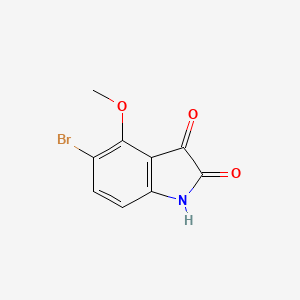
![1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate](/img/structure/B14147376.png)
![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)
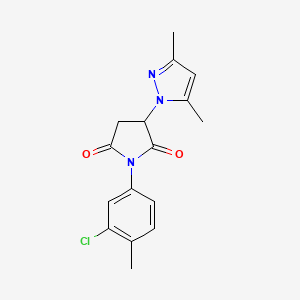
![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)

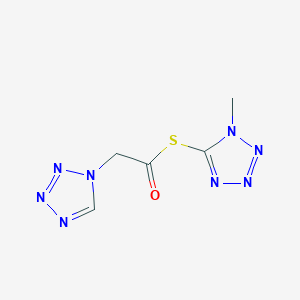
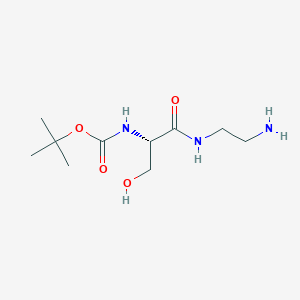
![2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B14147417.png)
![4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14147425.png)
